
2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of hexafluoropropyl groups attached to a terephthalate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate typically involves the esterification of terephthalic acid with 1,1,1,2,3,3-hexafluoropropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The hexafluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce hexafluoropropyl alcohols.
Applications De Recherche Scientifique
2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and copolymers with unique properties.
Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a reagent in various biological studies.
Industry: Utilized in the production of high-performance coatings, adhesives, and other specialty materials.
Mécanisme D'action
The mechanism by which 2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate exerts its effects is primarily related to its chemical structure. The hexafluoropropyl groups enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets. These interactions can involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional properties.
Hexafluoroisopropyl alcohol: Another fluorinated alcohol with distinct applications in organic synthesis and materials science.
Uniqueness
2,3-Bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C14H4F12O4-2 |
|---|---|
Poids moléculaire |
464.16 g/mol |
Nom IUPAC |
2,3-bis(1,1,1,2,3,3-hexafluoropropan-2-yl)terephthalate |
InChI |
InChI=1S/C14H6F12O4/c15-9(16)11(19,13(21,22)23)5-3(7(27)28)1-2-4(8(29)30)6(5)12(20,10(17)18)14(24,25)26/h1-2,9-10H,(H,27,28)(H,29,30)/p-2 |
Clé InChI |
QOSDXVVPBAAYKZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)[O-])C(C(F)F)(C(F)(F)F)F)C(C(F)F)(C(F)(F)F)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


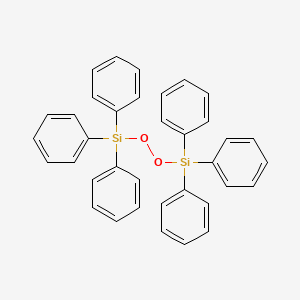



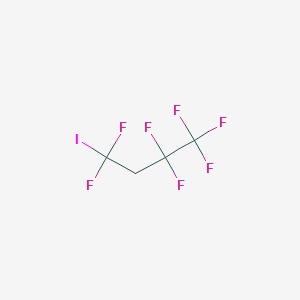
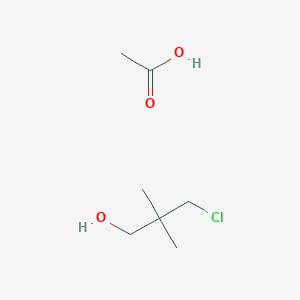
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
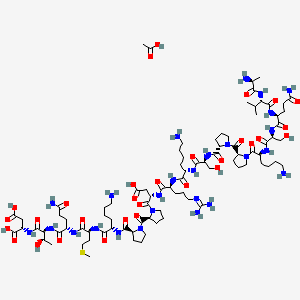
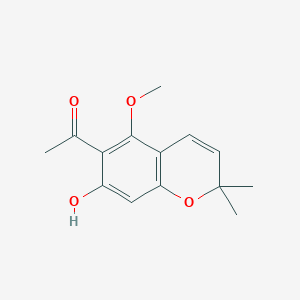



![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)

